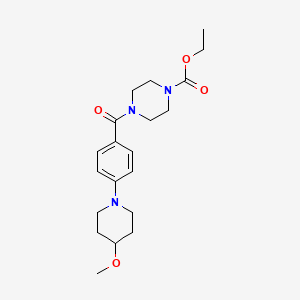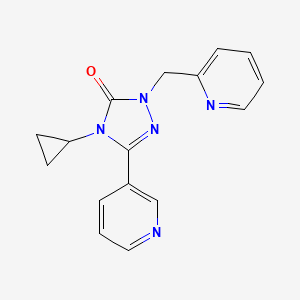
4-cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a triazole-based molecule that exhibits diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Crystal Structure and Supramolecular Interactions
The molecular structure of triazole derivatives, including compounds related to 4-cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one, has been extensively studied for their crystal and molecular structures. These compounds exhibit significant π-electron delocalization within the triazole ring and form supramolecular chains mediated by N–H···N hydrogen bonding or C–H···O and C–H···N interactions. Such studies provide valuable insights into the intermolecular interactions that govern the assembly of these molecules in the solid state, highlighting their potential in designing novel materials with specific physical properties (Boechat et al., 2010).
Antimicrobial and Nematicidal Activities
Research into the chemistry of cyclopropane derivatives, including those derived from pyridine and triazole moieties, has shown that these compounds possess significant antimicrobial and nematicidal activities. Such activities are attributed to the structural features of these compounds, which can interact with biological targets in various pathogens and pests. This opens avenues for developing new pesticides and antimicrobial agents that can address the growing concern of resistance to existing chemicals (Banothu et al., 2015).
Drug Delivery Systems
The encapsulation of lipophilic derivatives within water-soluble metalla-cages illustrates an innovative approach to drug delivery systems. Such research highlights the potential of using complex chemical structures like triazole derivatives for targeted delivery of therapeutic agents, enhancing the solubility and bioavailability of drugs. This could revolutionize how drugs are administered, offering more efficient and targeted therapies for various diseases (Mattsson et al., 2010).
Conformational Polymorphism
Studies on the conformational polymorphism of compounds structurally related to 4-cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one reveal the impact of molecular conformation on the physical properties of materials. Such research is crucial for understanding how slight changes in molecular structure can lead to significant differences in material properties, which is essential for the design of materials with specific characteristics (Shishkina et al., 2021).
properties
IUPAC Name |
4-cyclopropyl-5-pyridin-3-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16-20(11-13-5-1-2-9-18-13)19-15(21(16)14-6-7-14)12-4-3-8-17-10-12/h1-5,8-10,14H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJAXZVWUGWXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=CC=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)
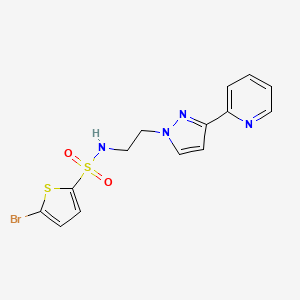
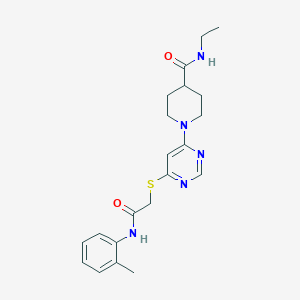
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
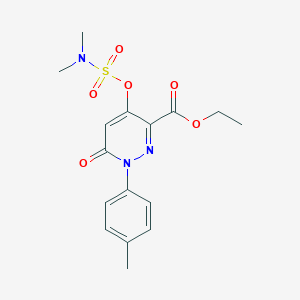
![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)
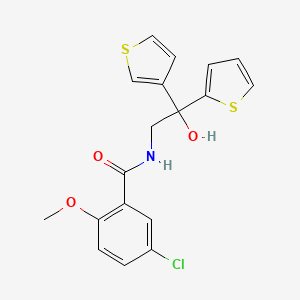
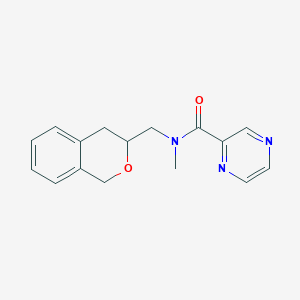
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)
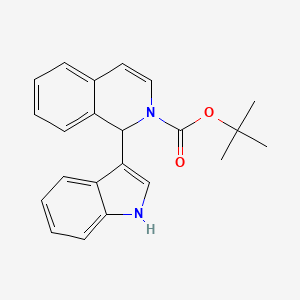
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)
